molecular formula C7H4Cl2N2 B1321707 5,7-Dichloro-1H-indazole CAS No. 50477-27-5

5,7-Dichloro-1H-indazole

Cat. No.: B1321707
CAS No.: 50477-27-5
M. Wt: 187.02 g/mol
InChI Key: PSGBPRKFNRSLBQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-indazole is a heterocyclic compound with the molecular formula C7H4Cl2N2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 5 and 7 positions of the indazole ring imparts unique chemical properties to this compound .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interactions between this compound and these enzymes often result in the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, this compound has been found to bind to specific protein domains, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in cellular signaling and metabolic pathways. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. This compound’s ability to alter the activity of key biomolecules underscores its potential as a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for prolonged observation of its effects. Over time, this compound may undergo degradation, leading to changes in its activity and potency. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, resulting in alterations in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing for its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and concentration in different cellular regions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. The targeting of this compound to these compartments is often mediated by targeting signals and post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Properties

IUPAC Name

5,7-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBPRKFNRSLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605310
Record name 5,7-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50477-27-5
Record name 5,7-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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